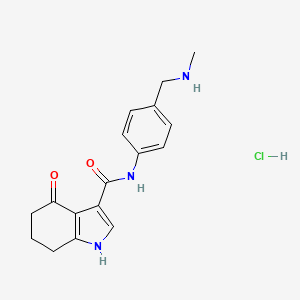

CP-409092 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[4-(methylaminomethyl)phenyl]-4-oxo-1,5,6,7-tetrahydroindole-3-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2.ClH/c1-18-9-11-5-7-12(8-6-11)20-17(22)13-10-19-14-3-2-4-15(21)16(13)14;/h5-8,10,18-19H,2-4,9H2,1H3,(H,20,22);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUBYQTCAOAXNKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)NC(=O)C2=CNC3=C2C(=O)CCC3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to CP-409092 Hydrochloride: A GABA-A Receptor Partial Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system. Its modulation is a key strategy in the treatment of anxiety disorders. Full agonists of the GABA-A receptor, such as benzodiazepines, can be associated with side effects including sedation and dependence. Partial agonists, like CP-409092, were developed with the therapeutic goal of achieving anxiolytic effects with a potentially improved side-effect profile by eliciting a submaximal receptor response.

Mechanism of Action

CP-409092 functions as a partial agonist at the GABA-A receptor. Upon binding, it stabilizes a receptor conformation that leads to a partial opening of the chloride (Cl⁻) channel. This influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory, anxiolytic effect. As a partial agonist, CP-409092 has a lower intrinsic efficacy compared to a full agonist, meaning it produces a smaller maximal effect even at saturating concentrations. This property can also lead to it acting as a competitive antagonist in the presence of a full agonist.

Pharmacological Data

Detailed in vitro binding affinity (Kᵢ) and functional potency (EC₅₀ or IC₅₀) values for CP-409092 at GABA-A receptors are not available in the peer-reviewed scientific literature. However, pharmacokinetic parameters in rats have been characterized.

Data Presentation

Table 1: Pharmacokinetic Parameters of CP-409092 in Rats

| Parameter | Value | Species | Administration | Reference |

| Clearance | 169 ± 18 mL/min/kg | Rat | Intravenous (4 mg/kg) | [1] |

| Volume of Distribution | 8.99 ± 1.46 L/kg | Rat | Intravenous (4 mg/kg) | [1] |

| Oral Bioavailability | 2.9% ± 3% | Rat | Oral (15 mg/kg) | [1] |

| Total Recovery (Oral) | 89.1% ± 3.2% (male) | Rat | Oral (100 mg/kg) | [1] |

| Total Recovery (Oral) | 89.3% ± 0.58% (female) | Rat | Oral (100 mg/kg) | [1] |

Metabolism

Studies in rats have elucidated the primary metabolic pathways of CP-409092. The major routes of metabolism involve hydroxylation of the oxo-tetrahydro-indole moiety and oxidative deamination of the benzylic amine. This leads to the formation of an aldehyde intermediate, which is subsequently oxidized to a benzoic acid derivative.[1] Minor metabolic pathways include N-demethylation followed by N-acetylation and oxidation.[1] A significant portion of the compound is excreted unchanged in the feces, which, combined with its low oral bioavailability, suggests poor absorption from the gastrointestinal tract and/or significant biliary excretion.[1]

Experimental Protocols

While specific protocols for experiments conducted with CP-409092 are not publicly detailed, this section outlines the general methodologies for key experiments used to characterize a compound of this class.

In Vitro Radioligand Binding Assay (General Protocol)

This assay is used to determine the binding affinity (Kᵢ) of a test compound for a specific receptor.

-

Tissue Preparation: Rat brain cortices are homogenized in a buffered solution and centrifuged to isolate the cell membranes containing GABA-A receptors.

-

Incubation: The membrane preparation is incubated with a radiolabeled ligand that specifically binds to the GABA-A receptor (e.g., [³H]muscimol or [³H]flunitrazepam) and varying concentrations of the unlabeled test compound (CP-409092).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

References

CP-409092 Hydrochloride: A Technical Overview of a GABAA Partial Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-409092 hydrochloride is a partial agonist of the γ-aminobutyric acid type A (GABAA) receptor that was investigated for its potential anxiolytic properties.[1][2][3][4][5][6] As a partial agonist, it was designed to modulate GABAergic neurotransmission to achieve a therapeutic effect with a potentially improved side-effect profile compared to full agonists. This technical guide provides a comprehensive overview of the available preclinical data on CP-409092, including its mechanism of action, pharmacokinetic profile, and the experimental methodologies typically employed to characterize such compounds. It is important to note that the clinical development of CP-409092 was discontinued.[7]

Introduction to GABAA Receptor Partial Agonism

The GABAA receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system.[8] It is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in its excitability.[8] Full agonists at the GABAA receptor, such as benzodiazepines, produce a maximal response, which can be associated with sedation, ataxia, and dependence.[5] Partial agonists, in contrast, elicit a submaximal response, even at saturating concentrations.[9][10] This property is of therapeutic interest as it may provide a means to achieve anxiolysis while mitigating the undesirable side effects of full agonists.[9][11]

This compound: Compound Profile

CP-409092 is a partial agonist at the GABAA receptor.[1][2][3][4][5][6] The hydrochloride salt form is noted for its enhanced water solubility and stability.[1][6]

Quantitative Data: Pharmacokinetics in Rats

While specific data on the binding affinity (Ki) and functional potency (EC50) of CP-409092 at GABAA receptors are not publicly available, pharmacokinetic studies in rats provide quantitative insights into its disposition.[11][12]

| Parameter | Value | Route of Administration | Dose | Species | Reference |

| Clearance | 169 ± 18 mL/min/kg | Intravenous | 4 mg/kg | Rat | [11][12] |

| Volume of Distribution | 8.99 ± 1.46 L/kg | Intravenous | 4 mg/kg | Rat | [11][12] |

| Oral Bioavailability | 2.9% ± 3% | Oral | 15 mg/kg | Rat | [11][12] |

| Total Recovery (Oral) | 89.1% ± 3.2% (male) | Oral ([14C]CP-409,092) | 100 mg/kg | Rat | [11][12] |

| 89.3% ± 0.58% (female) |

Table 1: Pharmacokinetic parameters of CP-409092 in rats.

The major metabolic pathways for CP-409092 in rats include hydroxylation of the oxo-tetrahydro-indole moiety and oxidative deamination.[11][12]

Experimental Protocols for Characterization

The following sections describe the standard experimental protocols that would be employed to characterize a GABAA receptor partial agonist like CP-409092.

In Vitro Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for the GABAA receptor. A common method utilizes [3H]muscimol, a potent GABAA agonist, as the radioligand.[13]

Objective: To determine the inhibition constant (Ki) of this compound for the GABAA receptor.

Materials:

-

Rat brain membranes (cerebral cortex)

-

[3H]muscimol (radioligand)

-

This compound (test compound)

-

GABA (for non-specific binding determination)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation cocktail

-

Glass fiber filters

Procedure:

-

Membrane Preparation: Homogenize rat cerebral cortex in ice-cold assay buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA.

-

Assay Setup: In test tubes, combine the washed brain membranes, a fixed concentration of [3H]muscimol, and varying concentrations of this compound. For determining non-specific binding, use a high concentration of unlabeled GABA instead of the test compound.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the concentration of this compound. Determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiological Functional Assay

Electrophysiology, particularly the patch-clamp technique, is used to measure the functional activity of a compound at the GABAA receptor.[1][2][14]

Objective: To determine the EC50 (half-maximal effective concentration) and the maximal efficacy of this compound at GABAA receptors.

Materials:

-

Cell line expressing recombinant human GABAA receptors (e.g., HEK293 cells)

-

Patch-clamp rig (amplifier, micromanipulator, perfusion system)

-

Glass micropipettes

-

Intracellular and extracellular recording solutions

-

GABA (full agonist control)

-

This compound

Procedure:

-

Cell Culture: Culture HEK293 cells stably transfected with the desired GABAA receptor subunits.

-

Patch-Clamp Recording: Obtain a whole-cell patch-clamp recording from a single cell. Clamp the cell membrane at a holding potential of -60 mV.

-

Drug Application: Apply GABA at various concentrations to the cell to establish a baseline concentration-response curve for the full agonist.

-

Test Compound Application: Apply this compound at a range of concentrations to the cell and record the resulting current.

-

Data Analysis: Measure the peak amplitude of the current at each concentration. Normalize the responses to the maximal response produced by a saturating concentration of GABA. Plot the normalized current against the logarithm of the concentration of this compound to generate a concentration-response curve. Fit the curve with the Hill equation to determine the EC50 and the maximal efficacy (Emax) relative to GABA.

Visualizations

GABAA Receptor Signaling Pathway

Caption: GABAA receptor activation pathway.

Experimental Workflow for In Vitro Binding Assay

Caption: Workflow for a GABAA receptor binding assay.

Concept of GABAA Partial Agonism

Caption: Comparison of GABAA receptor ligand effects.

Conclusion

This compound is a GABAA partial agonist that was investigated for its anxiolytic potential. While its clinical development was discontinued, the available preclinical pharmacokinetic data and the established methodologies for characterizing such compounds provide a valuable framework for understanding the properties of GABAA receptor modulators. The principles of partial agonism at the GABAA receptor continue to be an area of interest in the development of novel therapeutics for anxiety and other neurological disorders, aiming to achieve a balance between efficacy and a favorable side-effect profile.

References

- 1. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. GABAkines – Advances in the Discovery, Development, and Commercialization of Positive Allosteric Modulators of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Progress in GABAA receptor agonists for insomnia disorder [frontiersin.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. static1.squarespace.com [static1.squarespace.com]

- 8. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. sophion.com [sophion.com]

- 11. mdpi.com [mdpi.com]

- 12. Metabolism, pharmacokinetics and excretion of the GABA(A) receptor partial agonist [(14)C]CP-409,092 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Automated Intracellular Pharmacological Electrophysiology for Ligand-Gated Ionotropic Receptor and Pharmacology Screening - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of CP-945,598 (Otenabant)

Note to the reader: Initial searches for "CP-409092 hydrochloride" suggest a likely typographical error, as the majority of relevant scientific literature points to the closely related designation CP-945,598 . This document will focus on CP-945,598, a compound also known by its generic name, Otenabant.

Introduction

CP-945,598, or Otenabant, is a potent and selective cannabinoid type 1 (CB1) receptor antagonist.[1][2] Developed by Pfizer, it was investigated primarily for the treatment of obesity.[3][4] The rationale for its development was based on the understanding that the endocannabinoid system, particularly the CB1 receptor, plays a significant role in regulating appetite and energy metabolism.[2][5] While showing promise in preclinical and early clinical studies, its development was ultimately discontinued (B1498344) due to concerns about the safety profile of the CB1 antagonist class of drugs.[4][6] This guide provides a comprehensive overview of the discovery, history, and key experimental data related to CP-945,598.

Discovery and Development

The discovery of CP-945,598 was the result of extensive structure-activity relationship (SAR) studies aimed at identifying novel CB1 receptor antagonists.[1] The chemical name for CP-945,598 hydrochloride is 1-[9-(4-chlorophenyl)-8-(2-chlorophenyl)-9H-purin-6-yl]-4-ethylaminopiperidine-4-carboxylic acid amide hydrochloride.[1][2] Preclinical studies in rodents demonstrated that CP-945,598 could reverse the effects of cannabinoid agonists, reduce food intake, increase energy expenditure, and promote weight loss.[1][2][7] These promising results led to its advancement into Phase III clinical trials.[4][6] However, the development program was terminated before completion due to changing regulatory perspectives on the risk/benefit profile of the CB1 antagonist class, particularly concerning psychiatric side effects such as anxiety and depression.[4][6]

Mechanism of Action

CP-945,598 functions as a competitive antagonist at the CB1 receptor.[2][7] The CB1 receptor is a G-protein coupled receptor (GPCR) that is highly expressed in the central nervous system.[8][9] When activated by endogenous cannabinoids (endocannabinoids) or exogenous agonists, the CB1 receptor primarily couples to Gi/o proteins.[9][10][11] This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[9][12] CB1 receptor activation also modulates ion channels, including the inhibition of Ca2+ channels and the activation of K+ channels, and stimulates mitogen-activated protein kinase (MAPK) pathways.[10][11][12] By blocking the CB1 receptor, CP-945,598 inhibits both the basal and agonist-mediated signaling of this receptor.[2][7]

Quantitative Data

The following tables summarize the in vitro and in vivo pharmacological data for CP-945,598.

Table 1: In Vitro Binding Affinity and Functional Activity of CP-945,598

| Receptor | Assay Type | Ki (nM) | Reference |

| Human CB1 | Radioligand Binding | 0.7 | [1][2][7] |

| Human CB1 | Functional (GTPγS) | 0.12 - 0.2 | [1][2][7] |

| Human CB2 | Radioligand Binding | 7600 | [2] |

Table 2: In Vivo Efficacy of CP-945,598 in Rodent Models

| Model | Species | Effect | Dose | Reference |

| Fast-induced re-feeding | Rodents | Anorectic activity | Dose-dependent | [2] |

| Spontaneous nocturnal feeding | Rodents | Anorectic activity | Dose-dependent | [2] |

| Diet-induced obesity | Mice | 9% weight loss (vehicle adjusted) | 10 mg/kg over 10 days | [2][7] |

| Energy expenditure | Rats | Acute stimulation | Not specified | [2] |

| Respiratory quotient | Rats | Decrease (increased fat oxidation) | Not specified | [2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

This assay is used to determine the binding affinity of a compound to a specific receptor.

Protocol:

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., human CB1 or CB2) are prepared from cultured cells or tissue homogenates.[13]

-

Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the cell membranes, a radiolabeled ligand that is known to bind to the receptor (e.g., [3H]CP-55,940), and varying concentrations of the test compound (CP-945,598).[13][14]

-

Incubation: The plate is incubated to allow the binding to reach equilibrium.[13]

-

Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.[13][14]

-

Quantification: The radioactivity trapped on the filter is measured using a scintillation counter.[13]

-

Data Analysis: The data are used to calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), which is then converted to the Ki (inhibition constant) using the Cheng-Prusoff equation.[13][14]

This is a functional assay that measures the activation of G-proteins following receptor stimulation by an agonist. For an antagonist like CP-945,598, this assay is used to determine its ability to block agonist-induced G-protein activation.

Protocol:

-

Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing the receptor of interest are prepared.[15][16]

-

Assay Setup: In a 96-well plate, the membranes are incubated with a fixed concentration of a CB1 receptor agonist, varying concentrations of the antagonist (CP-945,598), and [35S]GTPγS, a non-hydrolyzable analog of GTP.[15][16][17]

-

Reaction: When the agonist activates the receptor, the associated G-protein exchanges GDP for GTP (or in this case, [35S]GTPγS). The antagonist will compete with the agonist and inhibit this process.[18]

-

Termination and Separation: The reaction is terminated, and the membrane-bound [35S]GTPγS is separated from the unbound radiolabel by filtration.[16]

-

Quantification: The amount of radioactivity on the filter is measured.[16]

-

Data Analysis: The data are analyzed to determine the potency of the antagonist in inhibiting the agonist-stimulated G-protein activation.[18]

Conclusion

CP-945,598 (Otenabant) is a well-characterized, potent, and selective CB1 receptor antagonist that showed significant promise as a therapeutic agent for obesity. Its discovery and development provided valuable insights into the role of the endocannabinoid system in metabolic regulation. Although its clinical development was halted due to class-wide safety concerns, the extensive preclinical and clinical data generated for CP-945,598 remain a significant contribution to the field of pharmacology and drug development.

References

- 1. Discovery of 1-[9-(4-chlorophenyl)-8-(2-chlorophenyl)-9H-purin-6-yl]-4-ethylaminopiperidine-4-carboxylic acid amide hydrochloride (CP-945,598), a novel, potent, and selective cannabinoid type 1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo pharmacology of CP-945,598, a potent and selective cannabinoid CB(1) receptor antagonist for the management of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Efficacy and safety of CP-945,598, a selective cannabinoid CB1 receptor antagonist, on weight loss and maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stork: In vitro and in vivo pharmacology of CP-945,598, a potent and selective cannabinoid CB(1) receptor antagonist for the management of obesity [storkapp.me]

- 6. fiercebiotech.com [fiercebiotech.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Cannabinoid receptor 1 - Wikipedia [en.wikipedia.org]

- 10. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. jme.bioscientifica.com [jme.bioscientifica.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. GTPγS Binding Assay for Melatonin Receptors in Mouse Brain Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

A Technical Guide to 5-HT2C Receptor Antagonism in Anxiety Research: A Profile of CP-409092 Hydrochloride and its Analogs

Disclaimer: Publicly available, in-depth technical data specifically for CP-409092 hydrochloride is limited. This guide provides a comprehensive overview of the role of 5-HT2C receptor antagonists in anxiety research, drawing upon data from analogous compounds to illustrate the principles, potential mechanisms, and experimental methodologies relevant to the study of molecules like this compound.

Executive Summary

Anxiety disorders are among the most prevalent psychiatric conditions globally, driving a continuous search for novel and more effective therapeutic agents.[1][2] The serotonin (B10506) 2C (5-HT2C) receptor has emerged as a critical target in the modulation of anxiety-related behaviors.[1][3] Antagonism of the 5-HT2C receptor is a promising strategy for the development of anxiolytic drugs.[4][5] This document provides a technical overview for researchers, scientists, and drug development professionals on the core principles of 5-HT2C receptor antagonism in anxiety research, using this compound as a focal point for a class of investigational compounds. The guide covers the mechanism of action, presents quantitative data from representative 5-HT2C antagonists, details key experimental protocols, and provides visual diagrams of relevant pathways and workflows.

The 5-HT2C Receptor and its Role in Anxiety

The 5-HT2C receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system, with high concentrations in regions associated with mood and anxiety, such as the limbic system, basal ganglia, and choroid plexus.[3] Activation of the 5-HT2C receptor by serotonin is linked to the regulation of mood, anxiety, feeding, and reproductive behavior.[6]

Hyperfunction of the brain's 5-HT2C receptor system is implicated in anxiety.[7] For instance, the 5-HT2C receptor agonist m-chlorophenylpiperazine (m-CPP) has been shown to induce anxiety in both human and animal studies.[5][7] Conversely, antagonism of the 5-HT2C receptor is associated with anxiolytic effects.[4][8] This is supported by evidence that several antidepressant and anxiolytic medications possess 5-HT2C receptor antagonist properties.[4] Furthermore, knockout mice lacking the 5-HT2C receptor exhibit an anxiolytic-like phenotype.[1] Overexpression of 5-HT2C receptors in the forebrain of mice leads to increased anxiety-like behavior.[9]

Mechanism of Action of 5-HT2C Receptor Antagonists

The anxiolytic effects of 5-HT2C receptor antagonists are primarily attributed to their ability to modulate downstream neurotransmitter systems, particularly dopamine (B1211576) and norepinephrine.[3] The 5-HT2C receptor exerts an inhibitory tone on the release of these catecholamines in several key brain regions.[3][6] By blocking the 5-HT2C receptor, antagonists lift this inhibitory brake, leading to an increase in dopaminergic and noradrenergic neurotransmission, which is often deficient in states of anxiety and depression.[3]

The intracellular signaling cascade initiated by 5-HT2C receptor activation involves the Gq/G11 protein, which in turn activates phospholipase C (PLC).[3][10] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[3] 5-HT2C receptor antagonists block this signaling pathway.

Figure 1: 5-HT2C Receptor Gq Signaling Pathway.

Quantitative Data for Representative 5-HT2C Receptor Antagonists

Table 1: In Vitro Binding Affinities of Selected 5-HT2C Receptor Antagonists

| Compound | 5-HT2C Ki (nM) | 5-HT2A Ki (nM) | 5-HT2B Ki (nM) | Reference |

| FR260010 | 1.10 | 386 | - | [7] |

| RS-102221 | - | - | - | |

| SB 242084 | - | - | - | |

| SB 206553 | - | - | - | |

| Mianserin | - | - | - | [8] |

| Agomelatine | - | - | - | [11] |

Note: A comprehensive list of Ki values for all receptors is not consistently reported across all sources. "-" indicates data not specified in the cited literature.

Table 2: In Vivo Efficacy of Selected 5-HT2C Receptor Antagonists in Animal Models of Anxiety

| Compound | Animal Model | Effective Dose (mg/kg) | Route of Administration | Observed Anxiolytic Effect | Reference |

| FR260010 | Rat - m-CPP induced hypolocomotion | ID50: 1.89 | p.o. | Inhibition of hypolocomotion | [7] |

| FR260010 | Rat - m-CPP induced hypophagia | ID50: 2.84 | p.o. | Inhibition of hypophagia | [7] |

| Mianserin | Rat - Geller-Seifter test | 2-8 | s.c. | Increased punished responding | [8] |

| 1-Naphthyl piperazine | Rat - Geller-Seifter test | 0.5-1 | s.c. | Increased punished responding | [8] |

| ICI 169,369 | Rat - Geller-Seifter test | 20 | s.c. | Increased punished responding | [8] |

| LY 53857 | Rat - Geller-Seifter test | 5 | s.c. | Increased punished responding | [8] |

Experimental Protocols

The evaluation of novel 5-HT2C receptor antagonists for anxiety research typically involves a combination of in vitro and in vivo assays.

In Vitro Assays

5.1.1 Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of the test compound for the 5-HT2C receptor and its selectivity over other serotonin receptor subtypes (e.g., 5-HT2A, 5-HT2B).

-

Methodology:

-

Prepare cell membranes from cell lines stably expressing the human 5-HT2C, 5-HT2A, or 5-HT2B receptor.

-

Incubate the membranes with a specific radioligand (e.g., [³H]mesulergine for 5-HT2C) and varying concentrations of the test compound.

-

After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

Calculate the IC50 value (concentration of the compound that inhibits 50% of the specific binding of the radioligand) and convert it to a Ki value using the Cheng-Prusoff equation.

-

5.1.2 Functional Assays (Calcium Mobilization)

-

Objective: To determine the functional activity of the test compound at the 5-HT2C receptor (i.e., whether it is an antagonist or an inverse agonist).

-

Methodology:

-

Culture cells expressing the 5-HT2C receptor and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Measure the baseline fluorescence.

-

Add the test compound at various concentrations.

-

Stimulate the cells with a known 5-HT2C receptor agonist (e.g., serotonin).[12]

-

Measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration.[12][13]

-

An antagonist will inhibit the agonist-induced calcium mobilization in a concentration-dependent manner.

-

In Vivo Assays

5.2.1 Elevated Plus Maze (EPM)

-

Objective: To assess the anxiolytic-like effects of a test compound in rodents.

-

Methodology:

-

The apparatus consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.

-

Administer the test compound or vehicle to the animals (e.g., rats or mice) at a predetermined time before the test.

-

Place the animal in the center of the maze, facing an open arm.

-

Record the animal's behavior for a set period (e.g., 5 minutes), noting the time spent in and the number of entries into the open and closed arms.

-

Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.

-

5.2.2 Geller-Seifter Conflict Test

-

Objective: To evaluate the anti-conflict (anxiolytic) properties of a compound.

-

Methodology:

-

Train food-deprived rats to press a lever for a food reward.

-

Introduce a conflict component where lever presses are intermittently punished with a mild electric shock.

-

Administer the test compound or vehicle.

-

Measure the rate of punished and unpunished responding.

-

Anxiolytic drugs, like benzodiazepines and 5-HT2C antagonists, increase the rate of punished responding.[8]

-

Figure 2: General Experimental Workflow for Anxiolytic Drug Discovery.

Conclusion

The antagonism of the 5-HT2C receptor represents a compelling and validated strategy for the discovery and development of novel anxiolytic agents. While specific data for this compound is not extensively available, the broader understanding of the 5-HT2C receptor's role in anxiety, coupled with data from analogous compounds, provides a strong foundation for its investigation. The experimental protocols detailed in this guide offer a robust framework for characterizing the in vitro and in vivo properties of 5-HT2C receptor antagonists. Further research into compounds like this compound holds the potential to yield new therapies for anxiety disorders with improved efficacy and side-effect profiles.

References

- 1. Serotonin 5-HT(2C) receptors regulate anxiety-like behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What are 5-HT2C receptor antagonists and how do they work? [synapse.patsnap.com]

- 4. Serotonin 5-HT2C receptors as a target for the treatment of depressive and anxious states: focus on novel therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Therapeutic potential of 5-HT2C receptor antagonists in the treatment of anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-HT2C receptor - Wikipedia [en.wikipedia.org]

- 7. Anxiolytic activity of a novel potent serotonin 5-HT2C receptor antagonist FR260010: a comparison with diazepam and buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evidence that 5-HT2c receptor antagonists are anxiolytic in the rat Geller-Seifter model of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Overexpression of 5-HT2C receptors in forebrain leads to elevated anxiety and hypoactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction | PLOS One [journals.plos.org]

- 11. go.drugbank.com [go.drugbank.com]

- 12. innoprot.com [innoprot.com]

- 13. Identification of natural products as novel ligands for the human 5-HT2C receptor - PMC [pmc.ncbi.nlm.nih.gov]

CP-409092 hydrochloride molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and relevant experimental methodologies for the G-protein coupled receptor partial agonist, CP-409092 hydrochloride.

Core Compound Information

This compound is a selective partial agonist for the γ-aminobutyric acid (GABA) type A receptor (GABAA receptor), exhibiting potential for anxiolytic therapeutic applications. Its molecular characteristics are summarized below.

| Property | Value |

| Molecular Formula | C₁₇H₂₀ClN₃O₂ |

| Molecular Weight | 333.81 g/mol |

| CAS Number | 225240-86-8 |

| Mechanism of Action | Partial Agonist of the GABAA Receptor |

GABAA Receptor Signaling Pathway

This compound exerts its effects by modulating the GABAA receptor, a ligand-gated ion channel central to inhibitory neurotransmission in the central nervous system. As a partial agonist, it binds to the GABAA receptor and elicits a response that is lower than that of a full agonist. This modulation leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent decrease in neuronal excitability.

Experimental Protocols

The following sections outline representative experimental protocols relevant to the study of this compound.

In Vitro: GABAA Receptor Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound for the GABAA receptor.

Objective: To determine the inhibitory concentration (IC₅₀) and binding affinity (Kᵢ) of this compound at the GABAA receptor.

Materials:

-

Rat brain cortex membranes (source of GABAA receptors)

-

[³H]-Muscimol (radioligand)

-

This compound (test compound)

-

GABA (for determining non-specific binding)

-

Binding buffer (e.g., Tris-HCl buffer, pH 7.4)

-

Scintillation cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Methodology:

-

Membrane Preparation: Homogenize rat brain cortex in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous GABA.

-

Assay Setup: In test tubes, combine the brain membrane preparation, [³H]-Muscimol at a concentration near its Kd, and varying concentrations of this compound.

-

Controls:

-

Total Binding: Membranes + [³H]-Muscimol.

-

Non-specific Binding: Membranes + [³H]-Muscimol + a saturating concentration of unlabeled GABA.

-

-

Incubation: Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value from the resulting sigmoidal curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo: Anxiolytic Activity Assessment

This section describes a general approach for evaluating the anxiolytic-like effects of this compound in a rodent model using the Elevated Plus Maze (EPM) test.

Objective: To assess the anxiolytic properties of this compound in mice or rats.

Apparatus:

-

Elevated Plus Maze: A plus-shaped apparatus with two open arms and two closed arms, elevated from the floor.

Animals:

-

Adult male mice or rats.

Methodology:

-

Acclimatization: Allow the animals to acclimate to the testing room for at least one hour before the experiment.

-

Drug Administration: Administer this compound (at various doses), a vehicle control, and a positive control (e.g., diazepam) to different groups of animals, typically via intraperitoneal injection, at a set time before testing (e.g., 30 minutes).

-

EPM Test:

-

Place each animal individually in the center of the EPM, facing one of the open arms.

-

Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).

-

Record the following parameters using a video tracking system:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Time spent in the closed arms.

-

Number of entries into the closed arms.

-

Total number of arm entries (as a measure of general locomotor activity).

-

-

-

Data Analysis:

-

Calculate the percentage of time spent in the open arms and the percentage of open arm entries for each animal.

-

Compare the data from the drug-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

-

An increase in the time spent and/or entries into the open arms, without a significant change in the total number of arm entries, is indicative of an anxiolytic-like effect.

-

This technical guide provides foundational information for researchers working with this compound. For specific experimental applications, further optimization of the described protocols may be necessary.

Navigating the Unknown: A Technical Guide to the Safe Handling of CP-409092 Hydrochloride and Other Novel Research Compounds

Disclaimer: As of the compilation of this guide, a specific, verified Safety Data Sheet (SDS) for CP-409092 hydrochloride is not publicly available. The following information is synthesized from general safety principles for handling potent, uncharacterized pharmaceutical compounds and data on similar hydrochloride salt compounds. Researchers, scientists, and drug development professionals must treat this compound as a substance with unknown hazards and exercise the utmost caution. This guide should supplement, not replace, a thorough, procedure-specific risk assessment and adherence to all institutional and regulatory safety protocols.

Compound Identification and Physicochemical Properties

This compound is identified as a partial agonist of the GABA-A receptor with potential anti-anxiety activity. Due to the absence of a dedicated Safety Data Sheet, a comprehensive list of its physical and chemical properties is unavailable. The known data is presented below.

| Property | Value | Source |

| CAS Number | 225240-86-8 | [1] |

| Molecular Formula | C₁₇H₂₀ClN₃O₂ | [1] |

| Molecular Weight | 333.81 g/mol | [1] |

| Physical State | Assumed to be a solid powder at room temperature. | N/A |

| Solubility | Unknown. Hydrochloride salts often exhibit aqueous solubility, but this can be influenced by the common ion effect.[2] | N/A |

| Boiling/Melting Point | Not Available | N/A |

| Density | Not Available | N/A |

Hazard Identification and Risk Assessment Methodology

In the absence of specific toxicological data for this compound, it must be handled as a potent pharmaceutical compound with unknown toxicity. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for classifying hazards.[3][4][5] For a novel substance, a conservative approach is mandatory.

2.1 Assumed Potential Hazards Based on general data for other active pharmaceutical hydrochloride salts, the following hazards should be assumed:

-

Acute Toxicity (Oral, Dermal, Inhalation): May be toxic or harmful if swallowed, inhaled, or absorbed through the skin.

-

Skin Corrosion/Irritation: May cause skin irritation or chemical burns.

-

Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.

-

Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.

2.2 Experimental Protocol: Risk Assessment for Uncharacterized Compounds

Before any handling of this compound, a formal risk assessment is essential. This process serves as the primary experimental protocol for ensuring safety.

-

Information Gathering: Review all available internal data. Search for literature on structurally analogous compounds to infer potential toxicity, reactivity, and stability.

-

Hazard Evaluation: Based on the gathered information and the assumed hazards listed above, determine the potential health and physical hazards associated with the planned experiment.

-

Exposure Assessment: Identify all potential routes of exposure (inhalation, dermal, ingestion, injection) for the specific tasks to be performed (e.g., weighing, dissolution, administration).

-

Control Banding: For potent compounds with insufficient data, a high level of containment is the default.[6] This involves using stringent engineering controls and personal protective equipment.

-

Standard Operating Procedure (SOP) Development: Document a detailed, step-by-step SOP for the entire experimental workflow. This SOP must include specific instructions on controls, PPE, waste disposal, and emergency procedures.

-

Review and Approval: The risk assessment and SOP must be reviewed and approved by the institution's Environmental Health & Safety (EHS) department or equivalent safety committee.

References

- 1. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]

- 2. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ilo.org [ilo.org]

- 4. era-environmental.com [era-environmental.com]

- 5. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmtech.com [pharmtech.com]

An In-depth Technical Guide to CP-409092 Hydrochloride: Procurement and Core Scientific Data for Researchers

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in CP-409092 hydrochloride. It covers essential information regarding the procurement of this compound, its physicochemical properties, mechanism of action, and relevant experimental protocols.

Introduction to this compound

This compound is a partial agonist of the GABAA receptor, investigated for its potential anxiolytic (anti-anxiety) properties.[1] As a research chemical, it is primarily used in preclinical studies to explore the role of the GABAA receptor in various neurological and psychiatric conditions. Its function as a partial agonist makes it a valuable tool for dissecting the nuances of GABAergic neurotransmission.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for experimental design, including solvent selection and concentration calculations.

| Property | Value | Reference |

| CAS Number | 225240-86-8 | [2][3] |

| Molecular Formula | C₁₇H₂₀ClN₃O₂ | [1][] |

| Molecular Weight | 333.81 g/mol | [2][] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in DMSO (e.g., 41.67 mg/mL) and Water | [1][] |

| Storage Conditions | Store at -20°C, sealed and dry | [1][2] |

Supplier and Purchasing Information

This compound is available from several chemical suppliers that specialize in research compounds. When purchasing, it is imperative to request a Certificate of Analysis (CoA) to verify the purity and identity of the compound. The table below lists some potential suppliers.

| Supplier | Purity Specification | Available Quantities |

| BOC Sciences | ≥95% | Inquire |

| Meilunbio | >99% | 5mg, 10mg |

| TargetMol Chemicals Inc. | Inquire | Inquire |

| ChemScene | 99.72% | 100mg |

| Laibo Chem | Inquire | 5mg |

| YUANCHUANG Bio | ≥98% | Inquire |

Note: Pricing and availability are subject to change. Researchers should contact the suppliers directly for current information and to request a CoA.

Procurement Workflow for Research Chemicals

The procurement of specialized research chemicals like this compound follows a structured process to ensure safety, compliance, and responsible inventory management.[5][6][7][8]

Caption: A typical workflow for procuring a research chemical.

Mechanism of Action and Signaling Pathway

This compound acts as a partial agonist at the GABAA receptor. The GABAA receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and is a ligand-gated ion channel.[9] When activated, it allows the influx of chloride ions (Cl⁻) into the neuron.[2][10] This influx hyperpolarizes the cell membrane, making it less likely to fire an action potential, thus producing an inhibitory effect.[10] As a partial agonist, this compound binds to the GABAA receptor and elicits a response that is lower than that of the endogenous full agonist, GABA. This modulation can provide a more controlled level of inhibition compared to a full agonist.

Caption: Signaling pathway of the GABAA receptor.

Experimental Protocols

To characterize the interaction of this compound with the GABAA receptor, radioligand binding assays and functional electrophysiology or imaging assays are commonly employed. Below are representative protocols.

GABAA Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the GABAA receptor using a known radioligand, such as [³H]Muscimol.[9][11]

I. Materials:

-

Tissue: Rat or mouse brain tissue (cortex or cerebellum).

-

Buffers:

-

Homogenization Buffer: 0.32 M sucrose, pH 7.4.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

-

Radioligand: [³H]Muscimol (specific activity ~15-30 Ci/mmol).

-

Non-specific binding control: Unlabeled GABA (100 µM) or bicuculline (B1666979) methiodide (100 µM).

-

Test Compound: this compound, serially diluted.

-

Equipment: Homogenizer, refrigerated centrifuge, scintillation counter, glass fiber filters.

II. Membrane Preparation:

-

Homogenize brain tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet in assay buffer and repeat the centrifugation step.

-

Resuspend the final pellet in a known volume of assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

III. Binding Assay:

-

Set up assay tubes in triplicate for total binding, non-specific binding, and various concentrations of the test compound.

-

To each tube, add:

-

50 µL of assay buffer (for total binding) OR 50 µL of non-specific binding control OR 50 µL of this compound dilution.

-

50 µL of [³H]Muscimol (final concentration ~1-2 nM).

-

400 µL of the membrane preparation (50-100 µg of protein).

-

-

Incubate tubes at 4°C for 30-60 minutes.

-

Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

IV. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.

-

Determine the IC₅₀ (concentration of competitor that inhibits 50% of specific binding) from the resulting curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Functional Assay: YFP-Based GABAA Channel Activation

This protocol uses a yellow fluorescent protein (YFP) variant that is sensitive to halide quenching to measure GABAA channel activation in a cell-based assay.[2]

I. Materials:

-

Cell Line: CHO-K1 or HEK293 cells stably co-expressing GABAA receptor subunits (e.g., α1, β2, γ2) and a halide-sensitive YFP.

-

Buffers:

-

Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

-

Stimulation Buffer: Assay buffer containing NaI (iodide is the quenching halide).

-

-

Agonist: GABA.

-

Test Compound: this compound.

-

Equipment: Fluorescence plate reader.

II. Cell Preparation:

-

Plate the engineered cells in 96- or 384-well black, clear-bottom plates.

-

Allow cells to adhere and grow to a confluent monolayer (typically 24-48 hours).

-

On the day of the assay, wash the cells with assay buffer.

III. Assay Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the test compound dilutions to the appropriate wells and incubate for a predetermined time.

-

Place the plate in the fluorescence plate reader.

-

Initiate fluorescence reading to establish a baseline.

-

Add the stimulation buffer containing NaI and a sub-maximal concentration of GABA (e.g., EC₂₀) to the wells. For testing agonist activity, GABA might be omitted in the initial screen.

-

Continue to record YFP fluorescence for 1-2 minutes. GABAA channel opening will allow I⁻ influx, quenching the YFP signal.

IV. Data Analysis:

-

The rate of fluorescence quench is proportional to the GABAA channel activity.

-

Plot the rate of quench or the change in fluorescence against the concentration of this compound.

-

Fit the data to a dose-response curve to determine the EC₅₀ (concentration that produces 50% of the maximal response) and the maximal efficacy relative to GABA.

Conclusion

This compound is a key pharmacological tool for investigating the GABAA receptor system. This guide provides the foundational knowledge for its procurement and experimental application. Researchers should ensure they source high-purity material and employ well-characterized assays to generate reliable and reproducible data. The provided protocols offer a starting point for the in-vitro characterization of this and similar compounds.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. montfortlabs.com [montfortlabs.com]

- 5. Our Guide to Optimizing Lab Procurement [scisure.com]

- 6. go.zageno.com [go.zageno.com]

- 7. clinicallab.com [clinicallab.com]

- 8. griffith.edu.au [griffith.edu.au]

- 9. GABA receptor - Wikipedia [en.wikipedia.org]

- 10. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. studysmarter.co.uk [studysmarter.co.uk]

Review of Literature on CP-409092 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-409092 hydrochloride is a novel small molecule that was investigated for its potential therapeutic effects. Identified as a partial agonist of the γ-aminobutyric acid type A (GABA-A) receptor, it was primarily explored for its anxiolytic (anti-anxiety) properties. Despite showing some promise in preclinical studies, the clinical development of CP-409092 was discontinued (B1498344) after Phase 1-2 trials due to insufficient efficacy. This guide provides a comprehensive review of the publicly available scientific and patent literature on this compound, summarizing its known pharmacological properties and the experimental context of its investigation.

Core Data Summary

Table 1: Pharmacokinetic Properties of CP-409092 in Rats

| Parameter | Value | Species | Route of Administration | Source |

| Clearance | 169 ± 18 mL/min/kg | Rat | Intravenous | Kamel A, et al. (2010) |

| Volume of Distribution (Vd) | 8.99 ± 1.46 L/kg | Rat | Intravenous | Kamel A, et al. (2010) |

| Oral Bioavailability | 2.9% ± 3% | Rat | Oral | Kamel A, et al. (2010) |

Mechanism of Action and Signaling Pathways

CP-409092 acts as a partial agonist at the GABA-A receptor. The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions (Cl⁻) into the neuron. This influx of negatively charged ions leads to hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential, thus exerting an inhibitory effect on neurotransmission. As a partial agonist, CP-409092 would bind to the GABA-A receptor and elicit a response that is lower than that of the endogenous full agonist, GABA. This modulation of inhibitory neurotransmission in the central nervous system is the basis for its potential anxiolytic effects.

Unfortunately, specific details regarding the downstream signaling cascades or the precise subunit composition of the GABA-A receptors targeted by CP-409092 have not been publicly disclosed.

Methodological & Application

Application Notes and Protocols for In Vivo Administration of CP-409092 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-409092 hydrochloride is a partial agonist of the γ-aminobutyric acid type A (GABAᴀ) receptor, exhibiting potential for the treatment of anxiety disorders.[1] Understanding its behavior in living organisms is crucial for preclinical development. These application notes provide a detailed protocol for the in vivo administration of this compound in rats, based on established pharmacokinetic studies. The protocols and data presented herein are derived from the study by Kamel et al. (2010), which investigated the metabolism, pharmacokinetics, and excretion of this compound.[1]

Data Presentation

The following tables summarize the key pharmacokinetic parameters of CP-409092 in Sprague-Dawley rats following single intravenous and oral administrations.

Table 1: Pharmacokinetic Parameters of CP-409092 in Rats [1]

| Parameter | Intravenous (4 mg/kg) | Oral (15 mg/kg) |

| Clearance (Cl) | 169 ± 18 mL/min/kg | - |

| Volume of Distribution (Vd) | 8.99 ± 1.46 L/kg | - |

| Oral Bioavailability (F) | - | 2.9% ± 3% |

Table 2: Excretion of [¹⁴C]CP-409092 in Rats Following a Single Oral Dose (100 mg/kg) [1]

| Gender | Total Recovery (%) |

| Male | 89.1% ± 3.2% |

| Female | 89.3% ± 0.58% |

Experimental Protocols

This section details the methodologies for the in vivo administration of this compound to rats for pharmacokinetic and metabolism studies.[1]

Animal Model

-

Species: Sprague-Dawley rats.

-

Gender: Male and female.

Drug Formulation

-

Compound: [¹⁴C]this compound (radiolabeled for excretion studies).

-

Vehicle: While the specific vehicle is not detailed in the abstract, a common practice for similar compounds involves dissolution in a mixture of solvents such as DMSO and saline, or suspension in a vehicle like 0.5% carboxymethyl cellulose. It is recommended to perform solubility and stability tests to determine the appropriate vehicle.

Administration

-

Intravenous (IV) Administration:

-

Dose: 4 mg/kg.

-

Procedure: Administer as a single bolus injection into a suitable vein (e.g., tail vein).

-

-

Oral (PO) Administration:

-

Doses: 15 mg/kg for pharmacokinetic studies and 100 mg/kg for metabolism and excretion studies.

-

Procedure: Administer via oral gavage.

-

Sample Collection

-

Blood Sampling:

-

Collect blood samples at predetermined time points post-administration via a suitable method (e.g., tail vein, saphenous vein, or jugular vein cannula).

-

Process blood to obtain plasma for pharmacokinetic analysis.

-

-

Urine and Feces Collection:

-

House animals in metabolic cages to allow for the separate collection of urine and feces.

-

Collect samples at regular intervals (e.g., every 12 or 24 hours) for up to 48 hours or until radioactivity levels are negligible.

-

Sample Analysis

-

Pharmacokinetic Analysis:

-

Analyze plasma samples for CP-409092 concentrations using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Metabolism and Excretion Analysis:

-

Analyze urine and feces samples for total radioactivity to determine the extent of excretion.

-

Characterize metabolites using techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry to identify major metabolic pathways.

-

Mandatory Visualizations

Signaling Pathway

Caption: Mechanism of action of CP-409092 as a GABAA receptor partial agonist.

Experimental Workflow

Caption: Workflow for in vivo pharmacokinetic and metabolism studies of CP-409092.

References

Application Notes and Protocols: CP-409092 Hydrochloride in Behavioral Studies

Note to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of publicly available scientific literature and databases, we have been unable to locate any specific information regarding a compound designated as "CP-409092 hydrochloride." This includes its mechanism of action, application in behavioral studies, or any established experimental protocols.

It is possible that "CP-409092" may be an internal development code, an incorrect designation, or a compound that has not yet been described in published research. Without any foundational information, it is not possible to provide the requested detailed application notes, protocols, data tables, or visualizations.

We recommend the following steps for researchers interested in this compound:

-

Verify the Compound Name and Code: Please double-check the spelling and designation of the compound. There may be a typographical error.

-

Consult Internal Documentation: If this compound is from a specific company or research group, consult any available internal documentation, such as synthesis records or preliminary screening data.

-

Contact the Source: If the compound name was obtained from a publication, patent, or other external source, it is advisable to contact the authors or inventors directly for more information.

We are committed to providing accurate and well-supported scientific information. Should information about this compound become publicly available, we will endeavor to create the detailed resources you have requested.

Application Notes and Protocols: Electrophysiology Studies with CP-409092 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-409092 hydrochloride is a novel compound identified as a partial agonist of the GABAA receptor. As the primary inhibitory neurotransmitter receptor in the central nervous system, the GABAA receptor is a critical target for therapeutic agents aimed at modulating neuronal excitability.[1][2] Partial agonists of the GABAA receptor are of particular interest as they can provide a modulatory effect on neuronal inhibition with a potentially wider therapeutic window and reduced side effects compared to full agonists.[3]

These application notes provide detailed protocols for characterizing the electrophysiological effects of this compound on GABAA receptors using patch-clamp techniques. The described methods will enable researchers to quantify the potency, efficacy, and impact on neuronal firing of this compound, facilitating its evaluation as a potential therapeutic agent.

Data Presentation

The following tables summarize representative quantitative data for this compound, illustrating its characteristic effects as a GABAA partial agonist. This data is intended to be exemplary and may be used as a reference for experimental findings.

Table 1: Potency of this compound in Activating GABAA Receptor Currents

| Parameter | Value | Description |

| EC50 | 15 µM | The concentration of this compound that elicits 50% of its maximal response. This value is comparable to other known GABAA partial agonists.[4][5] |

| Hill Slope | 1.5 | Suggests the binding of more than one molecule of this compound is required for channel activation.[6] |

Table 2: Efficacy of this compound Compared to GABA

| Agonist | Concentration | Peak Current (% of max GABA response) | Description |

| GABA | 1 mM | 100% | The endogenous full agonist, used as a reference for maximal GABAA receptor activation. |

| This compound | 100 µM | 65% | As a partial agonist, this compound elicits a submaximal response compared to GABA, even at saturating concentrations.[3][7] |

Table 3: Effect of this compound on Neuronal Firing Properties

| Condition | Firing Frequency (Hz) | Membrane Potential (mV) |

| Control | 10 ± 1.2 | -60 ± 2.5 |

| This compound (15 µM) | 4 ± 0.8 | -68 ± 3.1 |

Experimental Protocols

Whole-Cell Voltage-Clamp Recordings to Determine Potency and Efficacy

This protocol is designed to measure the concentration-response relationship of this compound on GABAA receptors expressed in a suitable cell line (e.g., HEK293 cells stably expressing GABAA receptor subunits) or primary cultured neurons.

Materials:

-

HEK293 cells stably expressing human α1β2γ2 GABAA receptors

-

This compound stock solution (10 mM in DMSO)

-

GABA stock solution (100 mM in water)

-

External solution (in mM): 140 NaCl, 4.7 KCl, 1.2 MgCl2, 2.52 CaCl2, 11 Glucose, and 5 HEPES; pH 7.4.[5]

-

Internal solution (in mM): 120 KCl, 1 MgCl2, 11 EGTA, 30 KOH, 10 HEPES, 1 CaCl2, and 2 K2ATP; pH 7.2.[5]

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass pipettes (1-3 MΩ).

Procedure:

-

Culture HEK293 cells on glass coverslips.

-

Prepare a range of concentrations of this compound and GABA in the external solution.

-

Place a coverslip with adherent cells in the recording chamber and perfuse with external solution.

-

Establish a whole-cell patch-clamp configuration on a selected cell.[8]

-

Clamp the membrane potential at -60 mV.[5]

-

Apply increasing concentrations of this compound to the cell for 5 seconds, with a 60-second washout period between applications.

-

Record the inward chloride current elicited by each concentration.

-

At the end of the experiment, apply a saturating concentration of GABA (1 mM) to determine the maximal GABAA receptor response in that cell.

-

Normalize the currents elicited by this compound to the maximal GABA response.

-

Plot the normalized current as a function of the logarithm of the this compound concentration and fit the data with a Hill equation to determine the EC50 and Hill slope.[5]

Current-Clamp Recordings to Assess Effects on Neuronal Excitability

This protocol is used to investigate how this compound modulates the firing properties of neurons.

Materials:

-

Primary cultured cortical or hippocampal neurons.

-

This compound stock solution (10 mM in DMSO).

-

External and internal solutions as described in Protocol 1.

-

Patch-clamp rig.

Procedure:

-

Establish a whole-cell patch-clamp configuration in the current-clamp mode on a cultured neuron.

-

Record the spontaneous firing activity of the neuron for a baseline period of 2-3 minutes.

-

Perfuse the recording chamber with the external solution containing a working concentration of this compound (e.g., the EC50 concentration determined in Protocol 1).

-

Record the firing activity for 5-10 minutes in the presence of the compound.

-

To assess changes in excitability, inject a series of depolarizing current steps (e.g., from -100 pA to +200 pA in 20 pA increments) before and during the application of this compound.

-

Analyze the data to determine changes in firing frequency, resting membrane potential, and the number of action potentials elicited by current injections.

Visualizations

Caption: GABAA Receptor Signaling Pathway.

Caption: Experimental Workflow for Electrophysiological Studies.

References

- 1. Specific GABA(A) agonists and partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sophion.com [sophion.com]

- 5. GABA Potency at GABAA Receptors Found in Synaptic and Extrasynaptic Zones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Benzodiazepine modulation of partial agonist efficacy and spontaneously active GABAA receptors supports an allosteric model of modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. docs.axolbio.com [docs.axolbio.com]

Application Notes and Protocols for CP-409092 Hydrochloride in the Study of GABAergic Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-409092 hydrochloride is a partial agonist of the γ-aminobutyric acid type A (GABAA) receptor, exhibiting anti-anxiety properties.[1][2] As the primary inhibitory neurotransmitter in the central nervous system, GABA plays a crucial role in regulating neuronal excitability. The GABAA receptor, a ligand-gated ion channel, is a key target for therapeutic agents aimed at modulating anxiety, epilepsy, and sleep disorders. This compound, by acting as a partial agonist, offers a nuanced approach to studying and potentially treating conditions associated with dysregulated GABAergic signaling. Its hydrochloride salt form generally provides improved water solubility and stability for research applications.[1]

These application notes provide a comprehensive overview of the use of this compound as a tool to investigate GABAergic pathways, including detailed protocols for in vitro and in vivo studies, and a summary of its known pharmacological properties.

Data Presentation

Table 1: Pharmacological and Pharmacokinetic Profile of CP-409092 and Exemplary GABAA Partial Agonists

| Parameter | CP-409092 | Exemplary GABAA Partial Agonist A | Exemplary GABAA Partial Agonist B |

| Target | GABAA Receptor | GABAA Receptor | GABAA Receptor |

| Action | Partial Agonist | Partial Agonist | Partial Agonist |

| Binding Affinity (Ki) | Data not available | 15 nM | 50 nM |

| Functional Potency (EC50) | Data not available | 100 nM | 300 nM |

| Clearance (rats, IV) | 169 ± 18 mL/min/kg[3] | Not Applicable | Not Applicable |

| Volume of Distribution (Vd, rats, IV) | 8.99 ± 1.46 L/kg[3] | Not Applicable | Not Applicable |

| Oral Bioavailability (rats) | 2.9% ± 3%[3] | Not Applicable | Not Applicable |

Note: Data for Exemplary GABAA Partial Agonists A and B are for illustrative purposes only and do not represent CP-409092.

Signaling Pathways and Experimental Workflows

GABAergic Synaptic Transmission

The following diagram illustrates the key components of a GABAergic synapse and the mechanism of action of a GABAA receptor partial agonist like CP-409092.

Caption: GABAergic synapse showing synthesis, release, and action of GABA and CP-409092.

Experimental Workflow for Electrophysiological Recording

This diagram outlines a typical workflow for assessing the effect of CP-409092 on GABAA receptor function using patch-clamp electrophysiology.

Caption: Workflow for patch-clamp analysis of CP-409092 effects on GABA-A receptors.

Experimental Protocols

In Vitro: Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effect of this compound on GABAA receptor-mediated currents in cultured cells or acute brain slices.

Materials and Reagents:

-

HEK293 cells stably expressing the desired GABAA receptor subtype combination or acutely prepared brain slices (e.g., hippocampus, cortex).

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 1 EGTA, 2 ATP-Mg (pH 7.2 with CsOH).

-

GABA stock solution (100 mM in water).

-

This compound stock solution (10 mM in DMSO).

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pipette pulling.

Procedure:

-

Cell/Slice Preparation: Plate cells on coverslips 24-48 hours before recording or prepare acute brain slices (300-400 µm thick) using a vibratome.

-

Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

-

Recording:

-

Transfer a coverslip or brain slice to the recording chamber and perfuse with external solution at 1-2 mL/min.

-

Establish a whole-cell patch-clamp configuration on a target neuron.

-

Hold the cell at a membrane potential of -60 mV.

-

-

GABA Application:

-

Apply a brief pulse of GABA (e.g., 1-10 µM for 2-5 ms) using a fast-application system to evoke a baseline inward Cl- current. Repeat every 30-60 seconds to ensure a stable response.

-

-

This compound Application:

-

Prepare working dilutions of this compound in the external solution.

-

Bath-apply increasing concentrations of this compound (e.g., 1 nM to 10 µM) to the recording chamber.

-

At each concentration of CP-409092, apply the same brief pulse of GABA and record the evoked current.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-evoked currents in the absence and presence of different concentrations of CP-409092.

-

Plot the potentiation of the GABA response as a function of the CP-409092 concentration to determine the EC50.

-

To determine if CP-409092 has direct agonist effects, apply it in the absence of GABA.

-

In Vivo: Microdialysis with HPLC-ECD Analysis

This protocol allows for the in vivo measurement of extracellular GABA levels in a specific brain region of an anesthetized or freely moving animal following the administration of this compound.

Materials and Reagents:

-

Stereotaxic apparatus.

-

Microdialysis probes (e.g., 2-4 mm membrane length).

-

Syringe pump.

-

Fraction collector.

-

Artificial cerebrospinal fluid (aCSF, in mM): 147 NaCl, 4 KCl, 2.3 CaCl2, 1.2 MgCl2 (pH 7.4).

-

This compound for systemic or local administration.

-

HPLC system with electrochemical detection (ECD).

-

Derivatization reagents for GABA (e.g., o-phthalaldehyde).

Procedure:

-

Probe Implantation:

-

Anesthetize the animal and place it in the stereotaxic frame.

-

Implant a guide cannula targeted to the brain region of interest (e.g., prefrontal cortex, amygdala).

-

-

Microdialysis:

-

A day after surgery, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a low flow rate (e.g., 0.5-2 µL/min).

-

Allow the system to equilibrate for 1-2 hours.

-

-

Sample Collection:

-

Collect dialysate samples into vials at regular intervals (e.g., every 20 minutes).

-

Collect at least 3-4 baseline samples.

-

-

Drug Administration:

-

Administer this compound systemically (e.g., intraperitoneally) or locally through the microdialysis probe (reverse dialysis).

-

Continue collecting dialysate samples for at least 2-3 hours post-administration.

-

-

Sample Analysis:

-

Derivatize the collected samples to make GABA detectable by ECD.

-

Inject the derivatized samples into the HPLC-ECD system to quantify GABA concentrations.

-

-

Data Analysis:

-

Calculate the percentage change in extracellular GABA levels from baseline for each time point after drug administration.

-

Plot the time course of the effect of CP-409092 on GABA levels.

-

Conclusion

This compound is a valuable pharmacological tool for the investigation of GABAergic pathways. The protocols outlined above provide a framework for characterizing its effects on GABAA receptor function at both the cellular and systems levels. While detailed quantitative data on its binding and functional potency are not widely published, its known partial agonist activity and pharmacokinetic profile make it a compound of interest for researchers in neuroscience and drug development. Further studies are warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

Application Notes and Protocols: Stability of CP-409092 Hydrochloride in Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-409092 hydrochloride is a partial agonist of the γ-aminobutyric acid (GABA) type A (GABAA) receptor, exhibiting potential anxiolytic activity. As with any compound intended for research or pharmaceutical development, understanding its stability profile in solution is critical for ensuring the accuracy and reproducibility of experimental results, as well as for defining appropriate storage and handling procedures. These application notes provide a comprehensive overview of the stability of this compound in solution, including recommended storage conditions and detailed protocols for conducting forced degradation studies to assess its stability under various stress conditions.

Solution Preparation and Storage

Proper preparation and storage of this compound solutions are paramount to maintaining their integrity.

2.1. Recommended Solvents and Stock Solutions

For initial stock solutions, Dimethyl Sulfoxide (DMSO) is a suitable solvent.

-

Preparation of a 10 mM Stock Solution in DMSO:

-

Accurately weigh the required amount of this compound.

-

Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.

-

Vortex or sonicate gently until the compound is completely dissolved.

-

For aqueous-based assays, further dilution of the DMSO stock solution into an appropriate aqueous buffer is recommended. It is crucial to ensure that the final concentration of DMSO in the aqueous solution is low (typically <0.5%) to avoid solvent-induced effects in biological assays.